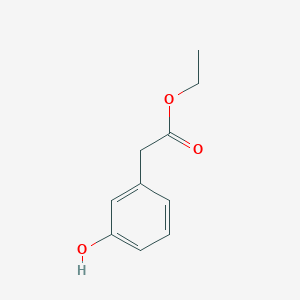

Ethyl 2-(3-hydroxyphenyl)acetate

Overview

Description

Synthesis Analysis

The synthesis of derivatives similar to Ethyl 2-(3-hydroxyphenyl)acetate, such as Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, involves the Lossen rearrangement. This method facilitates the conversion from carboxylic acids to ureas in a single pot, indicating the efficiency and versatility of such compounds in organic synthesis without racemization, demonstrating their importance in synthetic chemistry due to their ability to undergo transformations under mild conditions, offering a cost-effective and environmentally friendly approach (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, provides insights into the conformational dynamics and structural determinants critical for their reactivity. X-ray diffraction data reveal intricate details about the atomic arrangement, showcasing how structural nuances influence the chemical behavior of these molecules. Such analyses are crucial for understanding the physical basis of their chemical reactivity and properties (Kaur et al., 2012).

Chemical Reactions and Properties

Ethyl 2-(3-hydroxyphenyl)acetate and its derivatives exhibit a broad range of chemical reactivity, as evidenced by their involvement in Pummerer rearrangement, which serves as an alternative approach to synthesizing 2,3-dimethylthio benzofurans. This reactivity pattern underscores the compound's utility in complex organic synthesis, enabling the construction of molecules with potential biological activity and material science applications (Carreño-Montero et al., 2019).

Physical Properties Analysis

The physical properties of Ethyl 2-(3-hydroxyphenyl)acetate derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, the crystal and molecular structure studies provide insight into the compound's stability and behavior in different solvents, which is essential for its application in synthetic pathways and material science (Makaev et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for undergoing specific reactions, are central to the utility of Ethyl 2-(3-hydroxyphenyl)acetate in organic synthesis. Studies on its analogs reveal intricate details about the mechanisms of reaction they participate in, offering valuable insights into designing new synthetic routes and understanding the underlying chemistry (Gioiello et al., 2011).

Scientific Research Applications

Application in Energy and Petrochemical Fields

- Summary of the Application: Acetate-based ionic liquids (AcILs) are important candidates for a range of applications in the field of energy and in the petrochemical industry . They display excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity .

- Methods of Application or Experimental Procedures: Preparation methods of AcILs, with one- and two-step synthesis, are reviewed . The relationship between properties and temperature is discussed, and some physical and thermodynamic properties of different AcILs are summarized and further calculated .

- Results or Outcomes: The applications of AcILs in the fields of biomass processing, organic synthesis, separation, electrochemistry, and other fields are reviewed based on their prominent properties . Thereinto, the dual functions of AcILs as solvents and activators for biomass dissolution are discussed, and the roles of AcILs as catalysts and reaction mediums in clean organic synthesis are highlighted .

Application in Organic Synthesis and Pharmaceutical Intermediates

- Summary of the Application: Ethyl 2-(3-hydroxyphenyl)acetate can be used as an organic synthesis intermediate and pharmaceutical intermediate . It is primarily used in laboratory research and development processes and chemical production processes .

- Results or Outcomes: The outcomes would also depend on the specific synthesis or pharmaceutical process. The compound could potentially be used to produce a variety of different organic compounds or pharmaceuticals .

Application in Antioxidant Properties Research

- Summary of the Application: A novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were synthesized and their antioxidant activity was evaluated . These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .

- Methods of Application or Experimental Procedures: The newly synthesized compound structures were characterized by FT-IR, 1H-NMR, mass spectroscopy and elemental analysis . Furthermore, the compounds were screened for antioxidant activity using ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods .

- Results or Outcomes: The antioxidant activity result reveals that most of the compounds were exhibiting considerable activity in both methods and the values are very close to the standards . Among the synthesized compounds, certain compounds showed remarkable activity at low concentration .

Application in Solvent Production

- Summary of the Application: Ethyl acetate, a related compound, is widely used as a solvent in paints, coatings, and adhesives due to its quick evaporation rate and its ability to dissolve a wide range of substances . It also plays a significant role in the printing industry, as it’s used as a solvent in flexographic and rotogravure printing .

- Results or Outcomes: The outcomes would also depend on the specific industrial process. The compound could potentially be used to produce a variety of different solvents or adhesives .

Application in Synthesis Routes

- Summary of the Application: Ethyl 2-(3-hydroxyphenyl)acetate can be used in various synthesis routes with detailed experiments and outcomes.

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis process being undertaken. This information is usually proprietary and specific to the research or production process.

- Results or Outcomes: The outcomes would also depend on the specific synthesis process. The compound could potentially be used to produce a variety of different organic compounds.

Safety And Hazards

Ethyl 2-(3-hydroxyphenyl)acetate is classified as a hazardous chemical. It is highly flammable and causes serious eye irritation. It may also cause drowsiness or dizziness . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name |

ethyl 2-(3-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQBADKMIYCCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341346 | |

| Record name | ethyl 2-(3-hydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-hydroxyphenyl)acetate | |

CAS RN |

22446-38-4 | |

| Record name | Ethyl 3-hydroxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22446-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-(3-hydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (3-Hydroxyphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

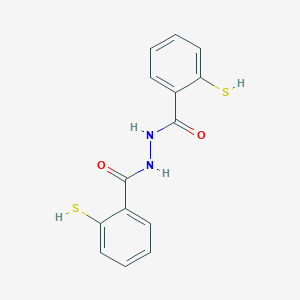

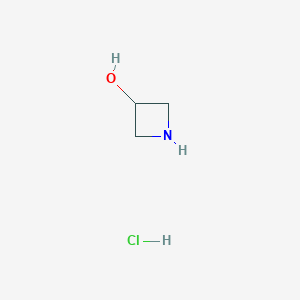

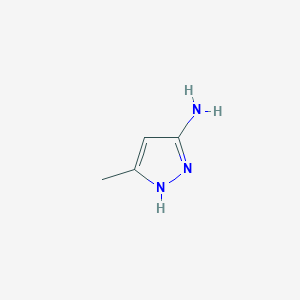

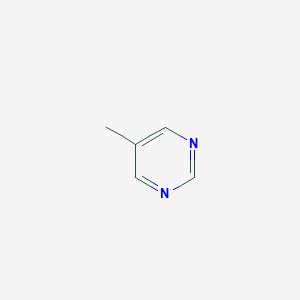

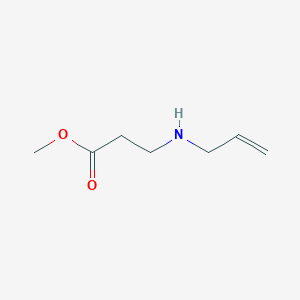

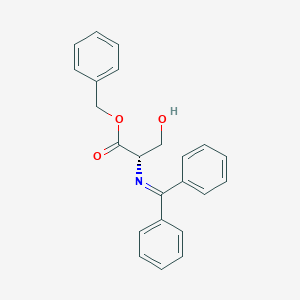

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B16499.png)

![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde](/img/structure/B16501.png)

![(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B16516.png)